molecular formula C27H24N4O2 B2454679 2-(4-吗啉-4-基-1-氧代 phthalazine-2(1H)-基)-N-[4-(三氟甲基)苯基]乙酰胺 CAS No. 1251625-34-9

2-(4-吗啉-4-基-1-氧代 phthalazine-2(1H)-基)-N-[4-(三氟甲基)苯基]乙酰胺

货号 B2454679
CAS 编号: 1251625-34-9
分子量: 436.515
InChI 键: SYRVUXATKRNYHF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H24N4O2 and its molecular weight is 436.515. The purity is usually 95%.
BenchChem offers high-quality 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 抗真菌剂:Bardiot 等人(2015 年)的一项研究表明,2-(2-氧代吗啉-3-基)-乙酰胺的衍生物是针对念珠菌属和曲霉属的有效杀菌剂。这些化合物显示出改善的血浆稳定性和对各种真菌(包括霉菌和皮肤癣菌)的广泛抗真菌活性 (Bardiot 等人,2015 年)

  2. 抗菌活性:Gul 等人(2017 年)的研究合成了一系列新的 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺,具有显着的抗菌和溶血活性。这些化合物对各种微生物具有活性,显示出生物筛选和应用的潜力 (Gul 等人,2017 年)

  3. 药物研究:Habernickel(2002 年)的一项专利审查提到了吡啶并[4,5-b]吲哚-1-乙酰胺化合物,具有多种活性,包括心脏、肾脏保护、神经保护、皮肤病学和细胞抑制。这证明了该化合物在不同药物应用中的相关性 (Habernickel,2002 年)

  4. 合成和抗菌活性:Temiz‐Arpacı 等人(2005 年)对新型 5‐[2‐(吗啉‐4‐基)乙酰胺基]苯并恶唑衍生物的合成进行了研究。这些化合物对念珠菌属表现出广泛的活性,表明它们在治疗微生物感染中的用途 (Temiz‐Arpacı 等人,2005 年)

  5. 嘧啶-三唑衍生物:Majithiya 和 Bheshdadia(2022 年)合成了 4-(4-氨基苯基)吗啉-3-酮的新型衍生物,对细菌和真菌菌株表现出抗菌活性。这突出了该化合物在开发新型抗菌剂方面的潜力 (Majithiya 和 Bheshdadia,2022 年)

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide' involves the reaction of 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one with 4-(trifluoromethyl)aniline in the presence of acetic anhydride and triethylamine to form the intermediate product. This intermediate product is then reacted with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product.", "Starting Materials": [ "4-morpholin-4-yl-1-oxophthalazin-2(1H)-one", "4-(trifluoromethyl)aniline", "acetic anhydride", "triethylamine", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: 4-morpholin-4-yl-1-oxophthalazin-2(1H)-one is dissolved in acetic anhydride and triethylamine is added to the solution. The mixture is stirred at room temperature for 30 minutes.", "Step 2: 4-(trifluoromethyl)aniline is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the intermediate product.", "Step 4: The intermediate product is dissolved in DMF and N-(2-bromoethyl)acetamide and potassium carbonate are added to the solution. The mixture is stirred at 80°C for 24 hours.", "Step 5: The reaction mixture is poured into water and the resulting solid is filtered and washed with water. The solid is dried to yield the final product." ] }

CAS 编号

1251625-34-9

产品名称

2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide

分子式

C27H24N4O2

分子量

436.515

IUPAC 名称

2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32)

InChI 键

SYRVUXATKRNYHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。